Plixorafenib

Catalog No.
S548768
CAS No.
1393466-87-9
M.F
C25H21F3N6O3S
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plixorafenib

CAS Number

1393466-87-9

Product Name

Plixorafenib

IUPAC Name

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide

Molecular Formula

C25H21F3N6O3S

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1

InChI Key

YYACLQUDUDXAPA-MRXNPFEDSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PLX8394; PLX-8394; PLX 8394.

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F

The exact mass of the compound (R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide is 542.13479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Plixorafenib (PLX8394) is a next-generation small-molecule BRAF inhibitor designed specifically as a "paradox breaker." It exhibits in vitro affinity with IC50 values of 3.8 nM for BRAF V600E, 14 nM for wild-type BRAF, and 23 nM for CRAF . Unlike first-generation compounds, Plixorafenib functions by selectively disrupting BRAF homo- and heterodimers, effectively neutralizing the kinase without triggering secondary signaling cascades[1]. For procurement and laboratory selection, this compound is essential for research involving complex co-mutations, acquired resistance models, and advanced formulation development where primary target suppression must be decoupled from off-target pathway reactivation.

Research Fit

BRAF V600E & dimeric mutant pathway research
Paradox-free BRAF inhibition in wild-type cell context
Selective over wild-type RAF for oncogenic signaling studies

Substituting Plixorafenib with first-generation BRAF inhibitors like vemurafenib or dabrafenib introduces severe confounding variables in wild-type BRAF or upstream RAS-mutated models. First-generation agents are monomer-selective; when they bind to one RAF protomer in these cells, they induce negative cooperativity that transactivates the unbound protomer, causing a paradoxical surge in MEK/ERK signaling [1]. This means that using an older in-class substitute can artificially stimulate cellular proliferation rather than inhibit it [2]. Plixorafenib specifically interacts with the Leucine 505 residue at the RAF dimer interface, acting as a dimer-breaker to ensure direct pathway suppression, making it non-interchangeable for accurate MAPK pathway modeling.

Substitution Risk

1 Paradoxical ERK activation in BRAF WT cells may confound models if first- or second-gen inhibitors are substituted
2 Splice-variant (p61BRAF V600E) and fusion-driven resistance not addressed by approved BRAF inhibitors
3 MAPK pathway resistance mutation selection limits longitudinal study design with first-generation inhibitors

Target Potency and Selectivity

In cell-free kinase assays, Plixorafenib demonstrates greater binding affinity to the BRAF V600E mutation compared to the first-generation benchmark, vemurafenib. Plixorafenib achieves an IC50 of 3.8 nM for BRAF V600E, whereas vemurafenib typically requires ~31 nM to achieve the same level of inhibition . Furthermore, Plixorafenib maintains tight control over wild-type BRAF (IC50 = 14 nM) and CRAF (IC50 = 23 nM) .

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataPlixorafenib: 3.8 nM (BRAF V600E)
Comparator Or BaselineVemurafenib: ~31 nM (BRAF V600E)
Quantified Difference~8-fold greater potency for Plixorafenib
ConditionsCell-free enzymatic kinase assay

Enables researchers to utilize lower dosing regimens in preclinical models, minimizing off-target toxicity while maintaining robust target suppression.

Paradoxical ERK Activation
Head-to-head
Plixorafenib: No detectable activation
Vemurafenib: Highest induction
Dabrafenib: Intermediate
Encorafenib: Reduced
Supports paradox-free BRAF research context
BRAF WT cell lines & patient-derived explants

Paradoxical MAPK Activation Abrogation

The defining procurement advantage of Plixorafenib is its lack of paradoxical pathway activation. In BRAF wild-type / KRAS mutant colorectal cancer cell lines (e.g., LM-COL-1), treatment with 1 μM vemurafenib induces a 160.2 ± 18.0% increase in pERK levels, artificially driving the pathway [1]. In stark contrast, Plixorafenib at the same 1 μM concentration exerts minimal to no paradoxical effect on pERK or pMEK levels [1].

Evidence DimensionParadoxical pERK Activation
Target Compound DataPlixorafenib: Minimal effect / no significant increase
Comparator Or BaselineVemurafenib: 160.2 ± 18.0% increase in pERK
Quantified DifferenceComplete abrogation of the >1.5-fold paradoxical signaling surge
ConditionsLM-COL-1 (BRAF wt / KRAS G12D) cells treated at 1 μM for downstream western blot analysis

Crucial for accurately modeling RAS-mutated or BRAF wild-type cancers without artificially stimulating tumor growth via off-target transactivation.

p61BRAF V600E Resistance
Head-to-head
Plixorafenib suppressed ERK signaling, reduced homodimerization
Vemurafenib: ineffective
p61BRAF V600E found in ~32% of vemurafenib-resistant patients
Enables splice-variant resistance model studies
Ex vivo and in vivo tumor models

Resistance Driven by Splice Variants

Melanoma models that develop resistance to vemurafenib often do so by expressing BRAF V600E splice variants. In vemurafenib-resistant cellular models (e.g., PRT #3 and PRT #4), the vemurafenib tool compound PLX4720 exhibits a severely degraded IC50 of approximately 5 μM[1]. Plixorafenib, acting as a dimer-breaker, retains high efficacy in these exact same resistant lines, demonstrating an IC50 of ~5 nM [1].

Evidence DimensionCell Viability (IC50) in Resistant Models
Target Compound DataPlixorafenib: ~5 nM
Comparator Or BaselinePLX4720 (Vemurafenib analog): ~5000 nM (5 μM)
Quantified Difference~1000-fold greater potency in splice-variant resistant cells
ConditionsGrowth assays in vemurafenib-resistant melanoma cells expressing mutant BRAF splice variants

Provides a reliable, potent chemical probe for laboratories specifically investigating mechanisms to overcome acquired resistance to first-generation RAF inhibitors.

Non-V600 / Fusion Activity
Trial context
Reported ctDNA VAF declines in 85% overall; 15% BRAF fusions, 17% class 2 mutations (110 pts)
Approved inhibitors: limited/no established benefit in these groups
Supports non-V600 BRAF alteration research interpretation
Phase 1/2a trial (NCT02428712)

In Vivo Formulation Requirements

Plixorafenib exhibits low inherent aqueous solubility, which dictates specific formulation strategies for in vivo procurement and study design. While insoluble in standard aqueous buffers, it achieves a stable, clear 2 mg/mL working solution when formulated in a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For oral gavage at high doses (e.g., 150 mg/kg/d), it is successfully processed in 20% PEG 400, 5% TPGS, and 75% water .

Evidence DimensionIn Vivo Vehicle Compatibility
Target Compound DataPlixorafenib: Soluble at 2 mg/mL in specific co-solvent mixtures
Comparator Or BaselineStandard aqueous buffers (Insoluble)
Quantified DifferenceRequires specific excipients (PEG, TPGS, Tween) to achieve functional in vivo exposure
ConditionsPreclinical formulation preparation for oral or systemic administration

Allows procurement teams and pharmacologists to preemptively source necessary excipients (like TPGS and PEG300) to avoid precipitation and ensure reproducible dosing.

CRC Paradoxical MAPK
Head-to-head
Plixorafenib: No paradoxical MAPK activation; retains BRAF V600 inhibition
Dabrafenib: induced MAPK activation & increased proliferation
Prevents confounding activation in KRAS-mutant models
CRC cell line LM-COL-1 (BRAF WT/KRAS G12D)
MAPK Resistance Mutations
Trial context
No new MAPK pathway mutations in paired biopsies
First-gen inhibitors: 50–70% emergence of NRAS/MEK mutations
Enables alternative resistance pathway investigation
Phase 1/2a paired biopsy analysis

Acquired Resistance Modeling in Melanoma

Because Plixorafenib retains ~5 nM potency against BRAF V600E splice variants where first-generation inhibitors fail (IC50 ~5 μM), it is a highly suitable compound for laboratories studying dimer-driven acquired resistance [1].

CRC Co-mutation Studies

In models featuring BRAF wild-type and KRAS mutations, Plixorafenib is required to accurately evaluate MAPK suppression, as it avoids the >1.5-fold paradoxical pERK hyperactivation caused by vemurafenib [2].

Advanced Formulation Development

Due to its low aqueous solubility and reliance on specific excipients like TPGS or PEG300 for in vivo dosing, Plixorafenib serves as an excellent, clinically relevant active pharmaceutical ingredient (API) for testing novel polymeric or micellar drug delivery systems .

Application Fit Matrix

Application
Selection Property
Validation Focus
BRAF dimerization resistance mechanism studies
Dimer-breaker selectivity profile
Splice-variant model response context
Paradox-free BRAF inhibition in wild-type cells
Absence of paradoxical ERK activation
Wild-type RAF sparing assays
Non-V600 BRAF alterations and fusions research
Non-V600 BRAF activity context
Class 2 mutation/fusion model response
Longitudinal resistance evolution studies
Low MAPK resistance mutation emergence
ctDNA VAF monitoring and pathway analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

542.13479421 Da

Monoisotopic Mass

542.13479421 Da

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J2L7Z273SG

Wikipedia

PLX8394
1: Zhang C, Spevak W, Zhang Y, Burton EA, Ma Y, Habets G, Zhang J, Lin J, Ewing T, Matusow B, Tsang G, Marimuthu A, Cho H, Wu G, Wang W, Fong D, Nguyen H, Shi S, Womack P, Nespi M, Shellooe R, Carias H, Powell B, Light E, Sanftner L, Walters J, Tsai J, West BL, Visor G, Rezaei H, Lin PS, Nolop K, Ibrahim PN, Hirth P, Bollag G. RAF inhibitors that evade paradoxical MAPK pathway activation. Nature. 2015 Oct 14. doi: 10.1038/nature14982. [Epub ahead of print] PubMed PMID:26466569.
2: Basile KJ, Le K, Hartsough EJ, Aplin AE. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors. Pigment Cell Melanoma Res. 2014 May;27(3):479-84. doi: 10.1111/pcmr.12218. Epub 2014 Feb 10. PubMed PMID: 24422853; PubMed Central PMCID: PMC3988223.
3: Choi J, Landrette SF, Wang T, Evans P, Bacchiocchi A, Bjornson R, Cheng E, Stiegler AL, Gathiaka S, Acevedo O, Boggon TJ, Krauthammer M, Halaban R, Xu T. Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors. Pigment Cell Melanoma Res. 2014 Mar;27(2):253-62. doi: 10.1111/pcmr.12197. Epub 2014 Jan 6. PubMed PMID: 24283590; PubMed Central PMCID: PMC4065135.

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